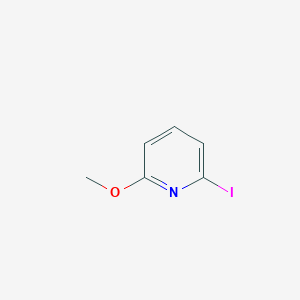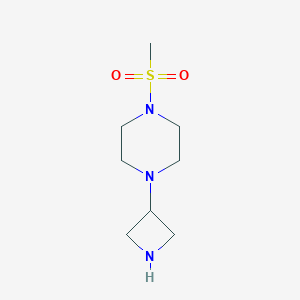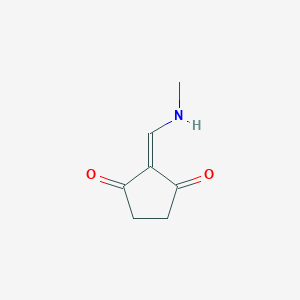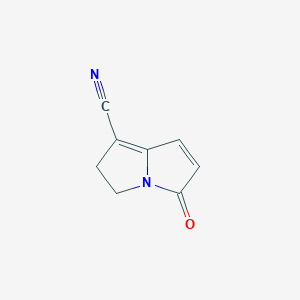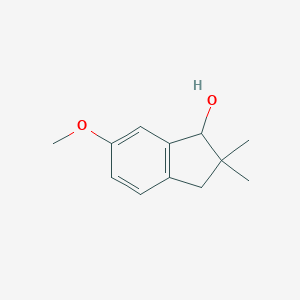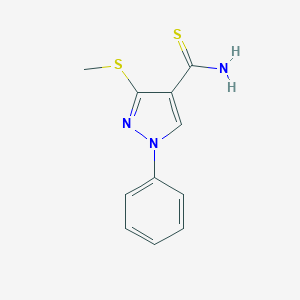
Foramsulfuron
Vue d'ensemble
Description
Foramsulfuron is a herbicide that belongs to the sulfonylurea chemical group . It is also known as 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-4-formamido-N,N-dimethylbenzamide . It is used for post-emergence control of grasses and some broadleaf weeds in corn .
Molecular Structure Analysis
The molecular formula of Foramsulfuron is C17H20N6O7S . Its molecular weight is 452.44 .
Chemical Reactions Analysis
Foramsulfuron and orthosulfamuron were analyzed in a multiple reaction monitoring (MRM) mode . The positive mode tends to have higher precursor ion signal intensities and better fragmentation patterns than the negative mode for Foramsulfuron and Orthosulfamuron .
Physical And Chemical Properties Analysis
Foramsulfuron is a beige liquid with an aromatic odor . It has a pH value of 6.6 (1% in distilled water) and a specific gravity of 0.996 . Its surface tension is 30 mN/m at 40 °C .
Applications De Recherche Scientifique
1. Postemergence Control of Grasses and Broadleaf Weeds in Corn Foramsulfuron is a sulfonylurea herbicide used for postemergence control of grasses and some broadleaf weeds in corn . It’s particularly effective because of its ability to be absorbed by the plant and transported to the site of action .
Tolerance in Corn Hybrids
Research has been conducted to determine the physiological basis for differential tolerance of corn hybrids to Foramsulfuron . Some corn hybrids have shown sensitivity to Foramsulfuron, but their tolerance increases when the safener, isoxadifen-ethyl, is applied with Foramsulfuron .
3. Absorption and Metabolism in Corn Hybrids Studies have shown that there’s no difference in absorption between a sensitive hybrid and a more tolerant hybrid . However, the more tolerant hybrid metabolizes Foramsulfuron to more polar compounds to a greater degree than the sensitive hybrid .
4. Control of Dallisgrass in Bermudagrass Turf Foramsulfuron, in combination with Thiencarbazone-methyl and Halosulfuron-methyl, has been used to control Dallisgrass in Bermudagrass turf . This combination has shown to provide long-term control of Dallisgrass .
5. Use of Adjuvants for Enhanced Effectiveness The effectiveness of Foramsulfuron can be enhanced with the use of certain adjuvants . These adjuvants can increase the absorption of Foramsulfuron, making it more effective at controlling weeds .
Safety And Hazards
Orientations Futures
Health Canada is consulting Canadians on the proposal to continue registration of products containing Foramsulfuron for sale and use in Canada, with proposed label updates . This suggests that Foramsulfuron will continue to be an important herbicide in the future, but with updated safety measures and guidelines.
Propriétés
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-6-5-10(18-9-24)7-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDNXJSDGQBLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034753 | |
| Record name | Foramsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/L, 20 °C), In water (g/L, 20 deg ): 0.04 (pH 5); 3.3 (pH 7); 94.6 (pH 8) | |
| Record name | Foramsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 at 20 °C | |
| Record name | Foramsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.15X10-13 mm Hg at 20 °C | |
| Record name | Foramsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Foramsulfuron inhibits the synthesis of amino acid in plants through inhibition of acetolactate synthase (ALS). This process results in slow or stunted plant growth and/or ultimate plant death. | |
| Record name | Foramsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Foramsulfuron | |
Color/Form |
Light beige solid, Yellow-brownish solid, fine grained granule | |
CAS RN |
173159-57-4 | |
| Record name | Foramsulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173159-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Foramsulfuron [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173159574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foramsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(formylamino)-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORAMSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJD212JQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Foramsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
199.5 °C | |
| Record name | Foramsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does foramsulfuron interact with its target and what are the downstream effects?
A: Foramsulfuron inhibits the enzyme acetolactate synthase (ALS) by binding to its active site. [, , , , , ] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. [, , ] By blocking ALS, foramsulfuron disrupts BCAA production, leading to the cessation of cell division and ultimately plant death. [, ] This process primarily affects meristematic tissues where growth is most active. []
Q2: What is the molecular formula and weight of foramsulfuron?
A2: The molecular formula of foramsulfuron is C15H18N6O7S. Its molecular weight is 426.4 g/mol.
Q3: Is there any spectroscopic data available for foramsulfuron?
A3: While the provided research articles don't delve into detailed spectroscopic analysis, it's important to note that spectroscopic techniques like NMR and IR are commonly employed to confirm the structure and characterize foramsulfuron.
Q4: How does foramsulfuron perform under different environmental conditions?
A: Foramsulfuron's efficacy can be influenced by environmental factors. Research has shown that its activity can be affected by factors like temperature and soil moisture. [, , ] The effectiveness of foramsulfuron can vary depending on the weed species and its growth stage. [, , , , ]
Q5: Are there any known compatibility issues with foramsulfuron in tank mixtures?
A: Foramsulfuron's compatibility in tank mixtures is an area of active research. Some studies suggest potential antagonistic effects when combined with certain herbicides. For instance, mixing foramsulfuron with dicamba or MCPA may reduce its efficacy against early and late watergrass. [] Conversely, combining foramsulfuron with sulcotrione can improve control of these weeds. []
Q6: Does foramsulfuron possess any catalytic properties?
A: Foramsulfuron functions as an enzyme inhibitor, specifically targeting ALS. It does not exhibit catalytic properties itself. [, , , , , ]
Q7: Have computational methods been used to study foramsulfuron?
A7: While the provided research primarily focuses on field and greenhouse experiments, computational chemistry plays a significant role in herbicide development. Techniques like QSAR modeling can predict the activity of foramsulfuron analogs and guide the design of new herbicides with improved properties.
Q8: How do structural modifications of foramsulfuron affect its activity?
A8: The structure-activity relationship of foramsulfuron and related sulfonylurea herbicides is an area of ongoing research. Modifications to specific functional groups can impact the molecule's binding affinity to ALS, influencing its herbicidal activity and selectivity against different weed species.
Q9: What is known about the stability of foramsulfuron formulations?
A9: Formulating foramsulfuron is essential for ensuring its efficacy and practicality in agricultural applications. Research often explores various formulation strategies to improve its stability, solubility, and bioavailability.
Q10: What are the key considerations regarding the safe handling and application of foramsulfuron?
A10: As with all herbicides, adherence to safety regulations is paramount. Users should consult and strictly follow the instructions and safety guidelines provided on the product label. Responsible practices, such as using appropriate personal protective equipment and avoiding spray drift, are crucial.
Q11: What is the absorption and translocation pattern of foramsulfuron in plants?
A: Foramsulfuron is primarily absorbed through the leaves of plants and translocated within the plant system. [, , ] The choice of adjuvants can significantly influence its absorption and translocation. [, ] For instance, the addition of methylated seed oil (MSO) or MSO plus urea ammonium nitrate (UAN) to foramsulfuron enhanced its absorption in giant foxtail. []
Q12: How is the efficacy of foramsulfuron assessed in research settings?
A12: Field experiments are crucial for evaluating foramsulfuron's efficacy under real-world conditions. [1-4, 8, 9, 11, 13-16, 19-21, 24] Researchers assess factors such as weed control levels, crop injury, and yield impacts at different foramsulfuron doses and application timings.
Q13: Are there known cases of weed resistance to foramsulfuron?
A: The development of herbicide resistance is a concern. Resistance to ALS-inhibiting herbicides, including foramsulfuron, has been reported in various weed species. [, ] Continuous use of these herbicides can exert selection pressure, favoring the survival and reproduction of resistant individuals.
Q14: Does resistance to foramsulfuron confer cross-resistance to other herbicides?
A14: Cross-resistance, where resistance to one herbicide confers resistance to others with similar modes of action, is a concern with ALS inhibitors. This highlights the need for diverse weed management strategies to delay resistance development.
Q15: What safety measures are important when handling foramsulfuron?
A15: Users should always refer to the product label for comprehensive safety information. Proper handling, storage, and application practices are crucial to minimize risks.
Q16: Are there any specific targeting strategies used with foramsulfuron?
A16: Foramsulfuron is typically applied as a broadcast or spot spray, targeting weed foliage. Research may explore methods to enhance its delivery to target weeds while minimizing exposure to desirable plants.
Q17: Are there alternative herbicides for controlling the same weed spectrum as foramsulfuron?
A: Several alternative herbicides are available, each with its own strengths and weaknesses. These include herbicides from different chemical families and with different modes of action, such as ACCase inhibitors (e.g., fluazifop-P-butyl, sethoxydim, clethodim), HPPD inhibitors (e.g., mesotrione), and others. [, , , , , ] The choice of herbicide often depends on factors like the specific weed spectrum, crop tolerance, cost, and environmental considerations. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

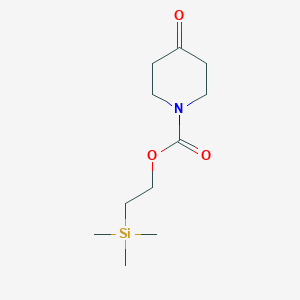
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
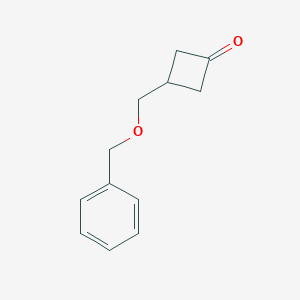
![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
